C.I. Reactive Yellow 7
Description
Properties
CAS No. |
12226-46-9 |
|---|---|
Molecular Formula |
CoSi2 |
Origin of Product |
United States |
Synthetic Pathways and Advanced Preparation Methodologies for C.i. Reactive Yellow 7
Established Synthetic Routes for Dichlorotriazine-Based Reactive Yellow Dyes
The traditional synthesis of C.I. Reactive Yellow 7, like other azo dyes, is a multi-step process primarily involving diazotization and azo coupling reactions. nih.goviipseries.org These reactions are conducted under carefully controlled conditions to ensure the desired product is formed with high yield and purity. evitachem.com
Diazotization of Primary Aromatic Amine Precursors to this compound
The initial step in the synthesis of this compound is the diazotization of a primary aromatic amine. evitachem.comnih.gov This reaction transforms the amine group into a highly reactive diazonium salt.
The process typically involves treating the primary aromatic amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. evitachem.com A critical parameter in this stage is temperature, which must be maintained between 0–5°C to prevent the unstable diazonium salt from decomposing. ekb.eg The acidic environment is crucial for the formation of the nitrous acid in situ, which then reacts with the aromatic amine. The stoichiometry of the reactants, particularly the molar ratio of the amine to sodium nitrite, is carefully controlled to ensure complete conversion.
Azo Coupling Reactions with Naphthol Derivatives in this compound Synthesis
Following diazotization, the resulting diazonium salt is reacted with a coupling component, which for this compound is a naphthol derivative. beilstein-journals.org This electrophilic substitution reaction, known as azo coupling, forms the characteristic azo linkage (-N=N-) that is responsible for the dye's color. nih.gov
This reaction is typically carried out in an alkaline medium. The pH is adjusted to an optimal range, often between 5 and 7, using an acid-binding agent like sodium carbonate. This alkaline condition facilitates the deprotonation of the naphthol derivative, enhancing its nucleophilicity and promoting the coupling reaction. Similar to diazotization, temperature control is essential, with the reaction often maintained at a low temperature (5–15°C) to minimize side reactions. The reaction time is also a critical factor, often requiring several hours to ensure the reaction goes to completion.
Continuous Flow Synthesis Techniques for this compound Production
In recent years, continuous flow synthesis has emerged as a promising alternative to traditional batch processing for the production of reactive dyes. acs.orgfrontiersin.org This technology offers several advantages, including improved heat and mass transfer, enhanced safety, and more consistent product quality. acs.orgfrontiersin.org
Optimization of Reaction Parameters in Continuous Synthesis (e.g., Temperature, pH, Flow Rate)
The transition from batch to continuous flow synthesis requires meticulous optimization of key reaction parameters to maximize efficiency and product quality. acs.org For the synthesis of azo dyes, these parameters include temperature, pH, and the flow rates of the reactant streams. beilstein-journals.orgacs.org
In a continuous flow setup, reactants are continuously pumped and mixed in a microreactor or a tubular reactor. acs.orggoogle.com The small dimensions of these reactors allow for precise control over temperature and rapid mixing, which can significantly reduce reaction times and improve yields. acs.orgacs.org For instance, studies on the continuous synthesis of other reactive dyes have demonstrated that optimizing the molar ratio of reactants, temperature, and pH can lead to high throughput and increased purity. acs.org The flow rate directly influences the residence time of the reactants in the reactor, which is a critical parameter for achieving complete conversion. researchgate.net
| Parameter | Optimized Range/Value | Rationale |
| Temperature | 0-15°C | Prevents decomposition of diazonium salt and minimizes side reactions. ekb.eg |
| pH (Diazotization) | Acidic | Facilitates the formation of nitrous acid for the diazotization reaction. |
| pH (Azo Coupling) | 5-7 (Alkaline) | Enhances the nucleophilicity of the naphthol derivative for efficient coupling. |
| Flow Rate | Varies (dependent on reactor) | Controls residence time to ensure complete reaction and high throughput. acs.orgresearchgate.net |
| Molar Ratio | Optimized for each reaction | Ensures complete conversion of the limiting reactant. acs.org |
Comparative Analysis of Batch vs. Continuous Synthesis of this compound regarding Yield and Purity
The shift from batch to continuous flow synthesis offers significant improvements in both yield and purity for the production of reactive dyes.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Yield | Often lower due to side reactions and less precise control. | Generally higher due to superior control over reaction parameters. acs.orgcelonpharma.com |
| Purity | May contain more impurities from side reactions and decomposition. | Higher purity due to minimized side reactions and consistent conditions. acs.org |
| Safety | Higher risk due to the accumulation of large quantities of hazardous intermediates. rsc.org | Inherently safer due to the small volume of reactants at any given time. acs.org |
| Heat & Mass Transfer | Less efficient, leading to temperature and concentration gradients. | Highly efficient, ensuring uniform reaction conditions. acs.orgfrontiersin.org |
| Scalability | Scaling up can be challenging and may affect product quality. | More straightforward to scale up by running the system for longer or in parallel. rsc.org |
| Reaction Time | Typically longer reaction times are required. | Significantly shorter reaction times can be achieved. acs.orgcelonpharma.com |
Research on the continuous synthesis of similar reactive dyes, such as C.I. Reactive Red 195, has shown a notable increase in purity by as much as 20-25% compared to the commercial batch-produced dye. acs.org This improvement in purity also translates to enhanced dyeing performance. acs.org The precise control offered by continuous flow systems minimizes the formation of by-products, leading to a cleaner product and reducing the burden of downstream purification. acs.orgfrontiersin.org
Purification Methodologies for Synthesized this compound
After synthesis, this compound must be purified to remove unreacted starting materials, by-products, and salts. Common purification techniques include crystallization and column chromatography. Salting out, where a high concentration of salt is added to the reaction mixture to precipitate the dye, is also a widely used method. google.com The precipitated dye is then collected by filtration and dried. google.com
For a highly pure product, multiple purification steps may be necessary. The choice of purification method depends on the scale of production and the desired final purity of the dye. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy are used to confirm the purity of the final product.
Chemical Reactivity and Mechanistic Studies of C.i. Reactive Yellow 7
Nucleophilic Substitution Reactions of the Reactive Group in C.I. Reactive Yellow 7
The core of this compound's utility lies in the nucleophilic substitution reactions of its dichlorotriazine reactive group. The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles. researchgate.net This primary mechanism involves the displacement of one or both chlorine atoms by nucleophiles like the hydroxyl groups of cellulose (B213188), hydroxide (B78521) ions, or amine functionalities. evitachem.com
The reaction of this compound with hydroxide ions (OH⁻) is a critical competing reaction to the dyeing process, known as hydrolysis. This reaction proceeds via a nucleophilic substitution mechanism where a hydroxide ion attacks an electrophilic carbon on the triazine ring, displacing a chloride ion. The kinetics of this reaction are significantly influenced by factors such as pH and temperature. dyestuffscn.comchina-dyestuff.com Generally, as the pH and temperature increase, the rate of reaction with hydroxide ions also increases. dyestuffscn.comchina-dyestuff.com This process leads to the formation of a less reactive, hydrolyzed form of the dye that can no longer form a covalent bond with the fiber, thereby reducing dyeing efficiency. china-dyestuff.com
This compound can react with amine functionalities (R-NH₂) through the same nucleophilic substitution mechanism. evitachem.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the triazine ring and displacing a chlorine atom. google.com This reaction is fundamental to the dyeing of protein fibers like wool and nylon, which contain amino groups. researchgate.netgoogle.com The reaction can also occur with polymeric amines in specialized applications. google.com The covalent bond formed between the dye and the amine group results in high fastness properties. evitachem.com
Hydrolysis Pathways of this compound
Hydrolysis is a significant side reaction that occurs during the application of this compound, particularly under the alkaline conditions required for dyeing cellulosic fibers. dyestuffscn.com This process involves the reaction of the dye with water or hydroxide ions, which converts the reactive chlorotriazine group into a non-reactive hydroxytriazine group. This hydrolyzed dye is incapable of forming a covalent bond with the fiber, leading to lower fixation efficiency and increased dye in the effluent. china-dyestuff.com
The rate of hydrolysis of reactive dyes like this compound is highly dependent on both pH and temperature. dyestuffscn.comchina-dyestuff.com
pH: The hydrolysis rate increases significantly with an increase in pH. dyestuffscn.comchina-dyestuff.com In alkaline solutions, the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), is higher than that of water, leading to an accelerated rate of hydrolysis. dyestuffscn.com However, excessively high pH can be counterproductive to the dyeing process itself. dyestuffscn.comchina-dyestuff.com Optimal dyeing conditions often involve a pH range of 10-11 to balance the reaction with the fiber and the competing hydrolysis. dyestuffscn.comchina-dyestuff.com
Temperature: An increase in temperature raises the kinetic energy of the molecules, leading to a faster reaction rate for both dyeing and hydrolysis. dyestuffscn.comchina-dyestuff.com For dichlorotriazine dyes, which are highly reactive, dyeing is often carried out at lower temperatures to manage the high reactivity and minimize hydrolysis.
The interplay of these factors is critical for optimizing the dyeing process to maximize dye fixation and minimize hydrolysis. dyestuffscn.comchina-dyestuff.com
Table 1: Factors Affecting Hydrolysis of Reactive Dyes
| Factor | Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| Increasing pH | Increases | Higher concentration of nucleophilic hydroxide ions (OH⁻). dyestuffscn.comchina-dyestuff.com |
| Increasing Temperature | Increases | Provides molecules with greater kinetic energy to overcome the activation energy barrier. dyestuffscn.com |
The primary product of the hydrolysis of this compound is the corresponding hydroxytriazine derivative, where a chlorine atom on the reactive group is replaced by a hydroxyl group (-OH). If both chlorine atoms are hydrolyzed, a dihydroxytriazine species is formed. These hydrolyzed species can be identified and quantified using various analytical techniques. Capillary electrophoresis (CE) is a powerful method for separating the original reactive dye from its hydrolyzed forms, allowing for the monitoring of the hydrolysis process in dye baths and effluents. researchgate.net High-performance liquid chromatography (HPLC) is another common technique used to analyze the components in a dye solution, including the unreacted dye and its hydrolysis products. industrialchemicals.gov.au
Oxidative and Reductive Transformations of this compound
Beyond nucleophilic substitution and hydrolysis, the chromophore of this compound, which is an azo dye, can undergo oxidative and reductive transformations. evitachem.com These reactions are particularly relevant in the context of wastewater treatment and decolorization processes. nih.gov
Oxidative Transformations: Strong oxidizing agents such as ozone, hydrogen peroxide, or hypochlorite (B82951) can break down the dye molecule. nih.govnih.gov Ozonation, for instance, can lead to the cleavage of the azo bond (-N=N-), which is primarily responsible for the dye's color. nih.gov This process can also oxidize other parts of the molecule, leading to the formation of smaller organic molecules like formic acid and oxalic acid, as well as inorganic ions like nitrate (B79036) and sulfate (B86663). nih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are also effective in degrading the dye. scirp.orgnih.gov
Reductive Transformations: Under reducing conditions, for example, using sodium dithionite, the azo bond can be cleaved. nih.govresearchgate.net This reductive cleavage typically results in the formation of two or more aromatic amines. researchgate.net The nature of these resulting amines is a significant consideration, as some aromatic amines are known to be harmful. researchgate.net
Mechanistic Aspects of C.i. Reactive Yellow 7 Application in Material Coloration
Adsorption and Diffusion Mechanisms of C.I. Reactive Yellow 7 onto Cellulosic Substrates
The initial phase of dyeing involves the movement of this compound molecules from the dyebath to the surface of the cellulosic fibers and their subsequent diffusion into the amorphous regions of the fiber. This process is reversible and aims to achieve a state of equilibrium where the dye is distributed between the fiber and the dyebath. researchgate.net
In an aqueous solution, both the reactive dye anions and the cellulosic fibers acquire a negative surface charge, leading to electrostatic repulsion. thaiscience.inforevistaindustriatextila.ro This charge barrier hinders the approach of the dye molecules to the fiber surface. The adsorption and diffusion process is therefore critically dependent on overcoming this repulsion and promoting the affinity of the dye for the substrate.
To overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulose (B213188) surface in water, a significant concentration of an electrolyte, typically an inorganic salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is added to the dyebath. revistaindustriatextila.ro The salt dissolves and the cations (e.g., Na⁺) form a positively charged layer around the cellulose fiber, which effectively neutralizes its negative surface charge. revistaindustriatextila.ro This reduction in the repulsive barrier allows the dye anions to approach the fiber surface, enabling adsorption to occur through forces such as van der Waals forces and hydrogen bonding. researchgate.netthaiscience.info
The concentration of the electrolyte is a critical parameter. An increase in salt concentration generally enhances the exhaustion of the dye onto the fiber by reducing repulsion and decreasing the solubility of the dye in the aqueous phase, which promotes its migration to the fiber. thaiscience.infosapub.org However, excessively high salt concentrations can lead to the aggregation of dye molecules in the solution. These large aggregates may have difficulty diffusing into the fiber pores, which can impair dyeing efficiency and lead to uneven coloration. thaiscience.info The optimal salt concentration depends on factors like the specific dye structure and the desired shade depth. revistaindustriatextila.ro
Table 1: Effect of NaCl Concentration on the Exhaustion of Reactive Dyes on Cotton
| Salt Concentration (g/L) | Effect on Dye Exhaustion | Reference |
|---|---|---|
| Low to Moderate | Increases dye uptake by neutralizing fiber surface charge. | thaiscience.info |
| High | May decrease color yield due to dye aggregation. | thaiscience.info |
| Very High | Can cause dye precipitation in the dyebath. | thaiscience.info |
The relationship between the amount of dye adsorbed onto the fiber and the concentration of dye remaining in the dyebath at equilibrium can be described by adsorption isotherms. For reactive dyes, the adsorption process on cellulosic fibers is often analyzed using the Langmuir and Freundlich isotherm models. sciencepublishinggroup.comekb.eg The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. sciencepublishinggroup.comekb.eg Studies on various reactive yellow dyes have shown that the experimental data can often be well-fitted by both models, suggesting a complex adsorption process that may involve chemical adsorption. sciencepublishinggroup.comekb.eg
The kinetics of the adsorption process describe the rate at which the dye is taken up by the fiber. This is crucial for determining the time required to reach equilibrium. The adsorption kinetics of reactive dyes on cotton are frequently found to follow the pseudo-second-order kinetic model. scielo.brmdpi.com This model suggests that the rate-limiting step may be a chemical sorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com
Table 2: Representative Adsorption Isotherm and Kinetic Parameters for Reactive Yellow Dyes on Cellulosic Substrates | Model | Parameter | Typical Value/Finding | Reference | | :--- | :--- | :--- | :--- | | Isotherm Models | | | | | Langmuir | Fits well, suggesting monolayer coverage. | sciencepublishinggroup.comekb.eg | | | Qmax (Maximum Adsorption Capacity) | 33.859 mg/g (for RY 81 on MWCNTs) | mdpi.com | | Freundlich | Often fits well, indicating heterogeneous surface. | sciencepublishinggroup.comekb.eg | | Kinetic Models | | | | | Pseudo-second-order | Provides the best fit for experimental data. | sciencepublishinggroup.commdpi.com | | | k₂ (Rate Constant) | Varies with conditions (e.g., temperature, dye concentration). | scielo.br | Note: Data presented is for representative reactive yellow dyes as specific data for this compound is limited.
Covalent Bond Formation between this compound and Substrate Hydroxyl Groups
The defining characteristic of reactive dyes is their ability to form a covalent bond with the substrate, which results in excellent wash fastness. sapub.org this compound, being a monochlorotriazine dye, reacts with the primary hydroxyl groups (at the C6 position) of the anhydroglucose (B10753087) units in cellulose. researchgate.net This reaction is a nucleophilic substitution, where the nucleophilic cellulosate anion (Cell-O⁻) attacks the electrophilic carbon atom of the triazine ring, displacing the chlorine atom. researchgate.net
A competing, undesirable reaction is the hydrolysis of the dye, where the dye's reactive group reacts with hydroxide (B78521) ions (OH⁻) in the water instead of the fiber. revistaindustriatextila.ro This hydrolyzed dye can no longer react with the cellulose, leading to a loss in fixation efficiency and requiring a thorough washing-off process to remove it from the fabric. sapub.org
The covalent bond formation, or fixation, is critically dependent on alkaline conditions. In a neutral or acidic medium, the hydroxyl groups of cellulose are not sufficiently nucleophilic to react with the dye's electrophilic center. The addition of an alkali, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), raises the pH of the dyebath. researchgate.netresearchgate.net This high pH promotes the ionization of the cellulose hydroxyl groups, forming highly nucleophilic cellulosate anions (Cell-O⁻), which can then readily attack the reactive group of the dye. researchgate.net
The choice and concentration of the alkali are important. Stronger alkalis like NaOH can lead to a faster fixation rate but also increase the rate of dye hydrolysis. researchgate.net Weaker alkalis like sodium bicarbonate (NaHCO₃) may offer better control over the fixation process, which is particularly useful for achieving level dyeing with highly reactive dyes. researchgate.net For C.I. Reactive Yellow 145, a related dye, it has been observed that NaHCO₃ can yield better results in light and medium shades compared to NaOH. researchgate.net
The fixation efficiency is the percentage of the dye that covalently bonds with the fiber out of the total amount of dye initially applied. For reactive dyes on cellulosic fibers, the fixation efficiency is typically not 100% and often ranges from 50% to 90%. sapub.org The unfixed portion consists of hydrolyzed dye and dye that is only physically adsorbed to the fiber.
Several factors influence the degree of fixation, including:
Alkali Concentration: An optimal concentration is required to maximize the formation of cellulosate ions without excessively accelerating dye hydrolysis. researchgate.net
Temperature: Higher temperatures increase the rate of both fixation and hydrolysis. An optimal temperature must be chosen to favor the fixation reaction. revistaindustriatextila.ro For some reactive dyes, temperatures above 50-60°C can lead to a decrease in dye uptake due to increased hydrolysis. revistaindustriatextila.ro
Dye Reactivity: The chemical structure of the dye's reactive group determines its inherent reactivity towards the fiber and water.
Maximizing the fixation efficiency is a key goal in reactive dyeing to improve color yield, reduce costs, and minimize the amount of colored effluent discharged into the environment. nih.gov
Photodegradation Mechanisms of this compound in Dyed Materials
The fading of colors in dyed materials upon exposure to light is a result of the photodegradation of the dye molecules. For reactive dyes like this compound, this process involves the absorption of light energy, which excites the dye's chromophore to a higher energy state. This excited molecule can then undergo various chemical reactions that lead to the destruction of the chromophore and a loss of color.
Research on the photodegradation of reactive yellow dyes indicates that the process often follows pseudo-first-order kinetics. researchgate.netresearchgate.netnih.gov The degradation is caused by both visible and UV light. The mechanism is significantly influenced by the presence of oxygen. In one proposed pathway, the dye molecule in its excited state transfers an electron to an oxygen molecule, forming a superoxide (B77818) radical anion (O₂⁻•). This highly reactive species can then attack the dye molecule, leading to its eventual decomposition. researchgate.net The rate of photodegradation is also affected by environmental factors such as the initial dye concentration and the pH of the medium. scirp.org For instance, the photocatalytic degradation of Reactive Yellow 145 was found to be most efficient in an acidic medium (pH 3). scirp.org
Table 3: Kinetic Parameters for Photocatalytic Degradation of Representative Reactive Yellow Dyes
| Dye | Kinetic Model | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| Reactive Yellow 14 | Pseudo-first-order | Varies with conditions | ZnO catalyst, UV-A light | researchgate.net |
| Reactive Yellow | Pseudo-first-order | 0.001 min⁻¹ | TiO₂, UV light, 200 ppm dye | researchgate.net |
| Reactive Yellow | Pseudo-first-order | 0.0319 min⁻¹ | TiO₂/H₂O₂/UV, 20mg/L dye, pH 7 | researchgate.net |
Note: Data is for representative "Reactive Yellow" dyes, as specific photodegradation quantum yield data for this compound is not readily available.
Influence of UV Absorbers and Antioxidants on this compound Lightfastness
No specific research data or studies were found that investigate the effects of UV absorbers and antioxidants on the lightfastness of this compound.
Spectroscopic Changes of this compound on Fabric under Light Exposure
No specific studies detailing the spectroscopic changes (e.g., changes in absorption spectra) of this compound on fabric when exposed to light were identified.
Environmental Fate and Advanced Degradation Strategies for C.i. Reactive Yellow 7 in Aqueous Systems
Occurrence and Persistence of C.I. Reactive Yellow 7 in Textile Effluents
Reactive dyes are characterized by the formation of a covalent bond with fibers, which provides excellent colorfastness meghadyes.com. However, the dyeing process is not completely efficient, leading to the discharge of a significant portion of the dye into wastewater.
Release of Unfixed and Hydrolyzed this compound in Wastewater
A primary challenge in the application of reactive dyes is the competing reaction of hydrolysis, where the dye reacts with water instead of the textile fiber tandfonline.com. Under the alkaline conditions of the dyeing bath, a portion of this compound molecules will react with hydroxyl ions from water, rendering them unable to form a covalent bond with the fabric researchgate.netunesp.br. This hydrolyzed form of the dye, along with any unfixed, reactive dye, is washed off during subsequent rinsing steps tandfonline.com.
Estimates suggest that between 10% and 50% of the reactive dye used in a typical dyeing process is lost to the waste stream through this mechanism tandfonline.com. This inefficiency is a major contributor to the high concentration of color in textile effluents. The amount of dye lost is influenced by factors such as temperature, pH, and dyeing time unesp.br. Consequently, textile wastewater is often heavily laden with both the unfixed reactive form and the hydrolyzed, non-reactive form of the dye, which must be treated before discharge .
Environmental Presence and Distribution in Aquatic Systems
Once released into the environment, reactive dyes like this compound are known for their persistence nih.gov. Their complex aromatic structures make them resistant to conventional biological wastewater treatment methods iwaponline.com. While specific data on the environmental concentration of this compound is limited, information on similar reactive dyes provides insight into its likely behavior.
A safety data sheet for a similar product, Reactive Yellow ME4G, indicates that the dye is not readily biodegradable but may be removed by sewage digestion processes dyespigments.net. The same source reports a fish toxicity (Rainbow Trout, 49 hours) LC50 value greater than 500 mg/L, suggesting low acute toxicity to aquatic life dyespigments.net. However, the presence of such dyes in water bodies is a significant aesthetic issue, as it imparts strong color. More importantly, the persistence of these dyes can reduce light penetration in aquatic ecosystems, thereby affecting photosynthetic organisms and disrupting the food chain researchgate.net. The untreated discharge of textile dyes can lead to issues such as eutrophication and bioaccumulation nih.gov.
Advanced Oxidation Processes (AOPs) for this compound Degradation
Given the limitations of conventional biological treatments for reactive dye removal, Advanced Oxidation Processes (AOPs) have emerged as effective alternatives nih.govatlantis-press.com. AOPs are characterized by the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants, including complex dye molecules nih.govdoi.org. These processes can lead to the partial degradation or complete mineralization of dyes into simpler, less harmful compounds such as CO2 and water atlantis-press.com. Various AOPs, including ozonation, Fenton processes, and electrochemical oxidation, have been investigated for the degradation of reactive dyes doi.orgresearchgate.net.
Electrochemical Oxidation of this compound Analogs
Electrochemical oxidation is a prominent AOP that utilizes an electric current to generate oxidizing agents or to directly oxidize pollutants at the anode surface researchgate.net. This method is considered a clean technology as the primary reagent is the electron. Research into the electrochemical degradation of this compound is scarce, but extensive studies on its analogs—other reactive azo dyes—provide a comprehensive understanding of the key influencing factors.
The efficiency and mechanism of electrochemical oxidation are heavily dependent on the choice of anode material and the composition of the supporting electrolyte researchgate.nete3s-conferences.org. Anodes are broadly classified as "active" or "non-active." "Non-active" anodes, such as Boron-Doped Diamond (BDD) and certain mixed metal oxides like Ti/SnO2-Sb, are particularly effective for complete mineralization. They possess a high oxygen evolution potential, which facilitates the production of hydroxyl radicals (•OH) from water discharge, leading to powerful and non-selective oxidation of organic compounds e3s-conferences.org.
In contrast, "active" anodes like Ti/RuO2–IrO2 (Dimensionally Stable Anode or DSA) may promote partial and selective oxidation unesp.br. The choice of supporting electrolyte is also critical. In solutions containing chloride ions (e.g., from NaCl), indirect oxidation can occur via the electrochemical generation of active chlorine species (Cl2, HOCl, OCl⁻), which are potent oxidizing agents that can significantly accelerate dye degradation unesp.brresearchgate.net. Other electrolytes like sodium sulfate (B86663) (Na2SO4) or potassium sulfate (K2SO4) are often used when direct oxidation by hydroxyl radicals at the anode surface is the desired primary mechanism e3s-conferences.org.
Table 1: Effect of Electrode Materials and Electrolytes on the Degradation of Reactive Dye Analogs
| Reactive Dye Analog | Anode Material | Supporting Electrolyte | Key Findings | Reference |
|---|---|---|---|---|
| Reactive Orange 16 | Boron-Doped Diamond (BDD) | K2SO4 / H2SO4 | Complete color removal was achieved, demonstrating the high efficiency of BDD anodes for generating hydroxyl radicals. | e3s-conferences.org |
| Rhodamine B | Ti/RuO2–IrO2 (DSA) | NaCl + Na2SO4 | 100% color removal was achieved, primarily through indirect oxidation by electro-generated active chlorine. | unesp.br |
| Reactive Dyes (Yellow 17 & Blue 4) | Ti/RuO2 | NaCl vs. Na2SO4 | NaCl was found to be superior to Na2SO4 for both color and COD reduction, highlighting the effectiveness of indirect oxidation. | researchgate.net |
| Methylene Blue | Ti/SnO2-Sb | Na2SO4 | Achieved 89.6% color removal, showing the effectiveness of mixed metal oxide anodes. | e3s-conferences.org |
The performance of the electrochemical oxidation process is governed by several operational parameters that must be optimized to ensure efficient and cost-effective treatment.
Current Density: This parameter directly influences the rate of electrochemical reactions. An increase in current density generally leads to a faster degradation rate due to the enhanced production of oxidizing species researchgate.netunesp.br. However, operating at excessively high current densities can reduce current efficiency due to the promotion of side reactions like oxygen evolution and can significantly increase energy consumption researchgate.net. Therefore, an optimal current density exists that balances degradation speed with energy efficiency.
pH: The pH of the wastewater can significantly affect the degradation process. It can alter the surface charge of the anode, influence the speciation of the dye molecule, and affect the dominant oxidation pathways mdpi.com. For many AOPs, including Fenton-based processes, an acidic pH (around 3) is often optimal for hydroxyl radical generation mdpi.com. In electrochemical systems, the optimal pH can vary; for instance, the efficiency of oxidation via active chlorine can be pH-dependent. Some studies on reactive dyes have shown higher degradation efficiency in acidic conditions, while others find neutral or alkaline conditions to be more effective depending on the specific dye and electrode system thescipub.comicm.edu.plresearchgate.net.
Electrolysis Time: The extent of dye degradation and mineralization is directly proportional to the electrolysis time. Longer treatment times allow for more complete oxidation of the parent dye molecule and its intermediate by-products, leading to higher removal of both color and Chemical Oxygen Demand (COD) ijasre.net.
Table 2: Optimization of Electrochemical Parameters for Reactive Dye Analog Degradation
| Parameter | General Influence | Example Finding for Dye Analogs | Reference |
|---|---|---|---|
| Current Density | Increases degradation rate but can lower current efficiency and raise energy costs if too high. | For Rhodamine B on a DSA electrode, increasing current density from 10 to 40 mA/cm² significantly enhanced decolorization efficiency. | unesp.br |
| pH | Affects electrode surface chemistry, dye speciation, and the efficiency of oxidant generation. Optimal pH is system-specific. | For Reactive Yellow 84, decolorization using the UV/H2O2 AOP was most efficient at pH 3, with the reaction rate constant being significantly higher than at neutral or alkaline pH. | icm.edu.plresearchgate.net |
| Electrolysis Time | Longer duration leads to more complete degradation and mineralization of the dye and its intermediates. | For Methylene Blue degradation using a G/β-PbO2 anode, an optimal reaction time of 50 minutes was identified for achieving 96.2% removal. |
Photocatalytic Degradation of this compound
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts to break down organic pollutants like this compound into less harmful substances. This process is initiated by the absorption of photons by the semiconductor, leading to the generation of highly reactive species that drive the degradation of the dye molecules.
Role of Semiconductor Catalysts (e.g., TiO₂) in this compound Degradation
Semiconductor catalysts, particularly titanium dioxide (TiO₂), play a pivotal role in the photocatalytic degradation of this compound. When TiO₂ is irradiated with UV light, electrons in its valence band are excited to the conduction band, creating electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻), which are powerful oxidizing agents capable of degrading the complex structure of the dye.
The efficiency of TiO₂-based photocatalysis is influenced by several factors, including the crystalline structure of TiO₂, its surface area, and the presence of co-dopants. For instance, TiO₂ in the anatase form is often considered more photoactive than the rutile form. mdpi.com The interaction between the dye molecule and the catalyst surface is also a critical factor, with the pH of the solution affecting the surface charge of the TiO₂ particles and, consequently, the adsorption of the dye. nih.gov
Research has shown that modifying TiO₂ with other elements can enhance its photocatalytic activity. For example, nitrogen-doped TiO₂ has demonstrated faster degradation of reactive yellow dyes under sunlight compared to commercial TiO₂ (Aeroxide P25). ijarse.com
| Parameter | Effect on Degradation Efficiency | Reference |
|---|---|---|
| pH | Maximum efficiency is typically observed in acidic conditions. Low pH promotes the formation of hydroxyl radicals. | scirp.org |
| Catalyst Concentration | Efficiency increases with catalyst loading up to an optimal point, beyond which it may decrease due to light scattering and particle agglomeration. | researchgate.net |
| Initial Dye Concentration | Degradation rate generally decreases as the initial dye concentration increases. | researchgate.net |
UV/Hydrogen Peroxide Systems for this compound Mineralization
H₂O₂ + hv → 2 •OH
This process offers several advantages, including the absence of sludge formation and the ability to operate under ambient conditions. chem-soc.si The oxygen produced during the reaction can also be beneficial for subsequent aerobic biological treatment steps. chem-soc.si
The efficiency of the UV/H₂O₂ system is dependent on factors such as the initial concentration of H₂O₂, the initial dye concentration, and the pH of the solution. Research on various reactive dyes has shown that complete decolorization and significant mineralization (ranging from 49% to 85%) can be achieved. chem-soc.sinih.gov The degradation kinetics often follow a pseudo-first-order model. chem-soc.si It has been observed that an excess of H₂O₂ can be detrimental to the degradation rate, as it can act as a scavenger for the highly reactive hydroxyl radicals. scirp.orgresearchgate.net
| Reactive Dye | Decolorization Efficiency | Mineralization Efficiency | Kinetic Model | Reference |
|---|---|---|---|---|
| Reactive Red 238, Reactive Orange 16, Reactive Black 5, Reactive Blue 4 | >99% | 49-85% | Pseudo-first order | chem-soc.sinih.gov |
| C.I. Acid Yellow 23 | Up to 98% | - | - | deswater.com |
| Reactive Yellow 145 | Enhanced with H₂O₂ addition | - | - | scirp.org |
Ozonation of this compound Analogs in Aqueous Solutions
Ozonation is a chemical water treatment technique that uses ozone (O₃), a powerful oxidizing agent, to break down pollutants. It is particularly effective for the decolorization of textile effluents containing reactive dyes. nih.gov The process can proceed through two main pathways: direct reaction with molecular ozone, which is more selective, or indirect reaction with hydroxyl radicals formed from the decomposition of ozone in water, which is non-selective and generally faster. mst.eduresearchgate.net
Effect of pH and Ozone Concentration on Decolorization Kinetics
The pH of the solution and the concentration of ozone are critical parameters that significantly influence the decolorization kinetics during the ozonation of reactive dyes.
Effect of pH: The pH of the aqueous solution determines the dominant reaction mechanism. At acidic pH, the direct reaction of molecular ozone with the dye's chromophoric groups is favored. researchgate.netmdpi.com This can be more efficient in terms of ozone consumption for color removal. mst.edu Conversely, at alkaline pH, the decomposition of ozone into highly reactive hydroxyl radicals is accelerated, leading to a faster but less selective degradation of the dye molecules. researchgate.netredalyc.orgut.ac.ir For many reactive dyes, higher decolorization rates are observed at higher pH values. ut.ac.ir
Studies on various reactive dyes have demonstrated that the decolorization process often follows pseudo-first-order kinetics. ut.ac.irresearchgate.net
| Parameter | Condition | Effect on Decolorization | Reference |
|---|---|---|---|
| pH | Low (Acidic) | Favors direct ozone reaction, often more efficient ozone utilization. | mst.eduresearchgate.net |
| High (Alkaline) | Promotes hydroxyl radical formation, leading to faster degradation rates. | redalyc.orgut.ac.ir | |
| Ozone Concentration | Increased Concentration | Increases the rate of decolorization. | mst.eduresearchgate.net |
Continuous Ozonation Reactor Design and Performance
For practical applications in wastewater treatment, continuous ozonation reactors are often employed. The design and performance of these reactors are crucial for achieving efficient and cost-effective dye removal. A common design is the bubble column reactor, where ozone gas is bubbled through the dye solution. researchgate.net The performance of such a reactor is influenced by factors like the gas flow rate, the size of the ozone bubbles, and the contact time between the gas and liquid phases. ut.ac.ir
Research on the decolorization of reactive dyes in continuous or semi-batch reactors has shown high removal efficiencies. For instance, a study on the ozonation of Reactive Yellow 17 in a semi-batch bubble column reactor demonstrated complete decolorization. researchgate.net Another study using a continuous reactor for the degradation of a reactive yellow dye reported a maximum removal efficiency of 91.552%. uobaghdad.edu.iq The degradation in these systems also tends to follow pseudo-first-order kinetics. uobaghdad.edu.iq
The design of the reactor should aim to maximize the mass transfer of ozone from the gas phase to the liquid phase. This can be achieved by using diffusers that create fine bubbles, thereby increasing the interfacial area for mass transfer. ut.ac.ir
Adsorptive Removal of this compound from Wastewater
Adsorption is a widely used and effective method for removing dyes from wastewater. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent. Various materials have been investigated for the adsorptive removal of reactive dyes, including activated carbon, mixed silica-alumina oxides, and modified agricultural waste products. umcs.plresearchgate.netcetjournal.it
The effectiveness of an adsorbent is determined by its surface area, pore size distribution, and the chemical nature of its surface. The adsorption process is influenced by several operational parameters, including:
pH: The pH of the wastewater affects the surface charge of the adsorbent and the ionization of the dye molecules, which in turn influences the electrostatic interactions between them. For anionic reactive dyes, adsorption is often more favorable at lower pH values due to the protonation of the adsorbent surface. cetjournal.itcetjournal.it
Initial Dye Concentration: The amount of dye adsorbed per unit mass of adsorbent generally increases with the initial dye concentration until the adsorbent reaches its saturation capacity. umcs.pl
Contact Time: The adsorption process requires a certain amount of time to reach equilibrium. The rate of adsorption is typically rapid at the beginning and then slows down as the available adsorption sites become saturated. umcs.pl
Temperature: The effect of temperature on adsorption can be either endothermic or exothermic, depending on the specific dye-adsorbent system. researchgate.net
The equilibrium data from adsorption experiments are often analyzed using isotherm models, such as the Langmuir and Freundlich models, to describe the relationship between the amount of dye adsorbed and its concentration in the solution at equilibrium. researchgate.netcetjournal.it Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the rate of adsorption. umcs.pl
| Adsorbent | Reactive Dye(s) | Key Findings | Reference |
|---|---|---|---|
| Mixed Silica-Alumina Oxide | C.I. Reactive Black 5 | Adsorption followed pseudo-second-order kinetics. | umcs.pl |
| Activated Carbon | Reactive Yellow | Adsorption was spontaneous and exothermic; data fitted the Langmuir isotherm. | researchgate.net |
| APTES-modified Spent Coffee Grounds | Reactive Yellow 2, Reactive Black 5, Reactive Orange 16 | Excellent adsorption at acidic pH; Langmuir model provided a good fit for the isotherm data. | cetjournal.itcetjournal.it |
Development and Characterization of Novel Adsorbent Materials for this compound
The quest for efficient and economical dye removal has spurred the development of a diverse range of adsorbent materials. These materials are often derived from low-cost, readily available sources, including agricultural byproducts and industrial wastes, which are then physically or chemically modified to enhance their adsorptive properties. The effectiveness of an adsorbent is largely determined by its physicochemical characteristics, such as surface area, porosity, and the presence of functional groups. rsc.org
Novel adsorbents are subjected to rigorous characterization to understand their morphology and functional properties. Common analytical techniques include Fourier-transform infrared spectroscopy (FTIR) to identify surface functional groups, scanning electron microscopy (SEM) to observe surface texture and porosity, and X-ray diffraction (XRD) to determine the crystalline structure. mdpi.com The specific surface area and pore size distribution are typically determined using methods like the Brunauer-Emmett-Teller (BET) analysis. rsc.org
Recent research has explored a variety of innovative materials for the removal of reactive yellow dyes. For instance, wheat straw, a common agricultural waste, has been modified with the cationic surfactant cetyltrimethylammonium bromide (CTAB) to improve its capacity for adsorbing anionic reactive dyes. sciencepublishinggroup.com Similarly, spent coffee grounds have been chemically treated with 3-aminopropyltriethoxysilane (B1664141) (APTES) to enhance their adsorption performance for reactive dyes. cetjournal.it Zeolites, which are microporous aluminosilicate (B74896) minerals, have also been modified with surfactants to increase their affinity for organic dye molecules. rsdjournal.org Another promising category of adsorbents is hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water and entrapping dye molecules. researchgate.net The table below summarizes the characteristics of some novel adsorbent materials investigated for the removal of reactive yellow dyes.
Interactive Table: Characteristics of Novel Adsorbent Materials for Reactive Yellow Dye Removal
| Adsorbent Material | Precursor/Modification | Key Characteristics | Relevant Analytical Techniques | Reference |
|---|---|---|---|---|
| Modified Wheat Straw | Wheat Straw / CTAB | Cationic surface, enhanced anionic dye uptake | FTIR, SEM | sciencepublishinggroup.com |
| APTES-Modified Spent Coffee Grounds | Spent Coffee Grounds / APTES | Aminated surface, improved adsorption capacity | FTIR, SEM | cetjournal.it |
| CTABr Modified Zeolite NaY | Zeolite NaY / CTABr | Altered surface charge, increased hydrophobicity | XRD, FTIR, TG | rsdjournal.org |
| Chitosan-grafted hydrogel | Chitosan / Acrylamide-co-acrylic acid | Porous structure, high swelling capacity | FTIR, SEM | researchgate.net |
Adsorption Kinetics and Isotherms of this compound
Understanding the kinetics and equilibrium of the adsorption process is crucial for designing efficient wastewater treatment systems. Adsorption kinetics describes the rate at which a dye is removed from the solution, while adsorption isotherms provide insight into the distribution of dye molecules between the liquid and solid phases at equilibrium. frontiersin.org
The study of adsorption kinetics often involves fitting experimental data to various models, such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model has been found to be particularly well-suited for describing the adsorption of reactive yellow dyes onto various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. sciencepublishinggroup.com
Adsorption isotherms are critical for evaluating the maximum adsorption capacity of an adsorbent. The Langmuir and Freundlich isotherm models are the most commonly used. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. scholaris.ca Studies on reactive yellow dyes have shown that their adsorption can often be well-described by both models, indicating a complex adsorption process. sciencepublishinggroup.com The table below presents a summary of kinetic and isotherm parameters for the adsorption of reactive yellow dyes on different adsorbents.
Interactive Table: Kinetic and Isotherm Parameters for Reactive Yellow Dye Adsorption
| Adsorbent | Kinetic Model | Isotherm Model | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Modified Wheat Straw | Pseudo-second-order | Langmuir, Freundlich | Not Specified | sciencepublishinggroup.com |
| Activated Carbon | Pseudo-second-order | Langmuir, Freundlich | 48.5 (for formaldehyde, as an example) | researchgate.net |
| CTABr Modified Zeolite NaY | Not Specified | Not Specified | 5.35 | rsdjournal.org |
| APTES-Modified Spent Coffee Grounds | Pseudo-second-order | Langmuir | 158.49 (for RY2) | cetjournal.it |
Regeneration and Reuse of Adsorbents for this compound Removal
The economic viability of an adsorption-based water treatment process is significantly enhanced if the adsorbent can be regenerated and reused for multiple cycles. researchgate.net Regeneration involves the desorption of the adsorbed dye from the adsorbent's surface, thereby restoring its adsorptive capacity. The choice of a suitable regeneration method depends on the nature of the adsorbent and the adsorbate, as well as the mechanism of adsorption.
Chemical regeneration is a widely used technique that involves washing the spent adsorbent with an eluent that can effectively strip the dye molecules from its surface. For anionic dyes like this compound, alkaline solutions such as sodium hydroxide (B78521) (NaOH) are often effective eluents. cetjournal.it The change in pH can alter the surface charge of the adsorbent and the ionization state of the dye, leading to desorption.
Biological and Hybrid Degradation Approaches for this compound
Microbial Decolorization and Biotransformation of this compound Analogs
Microbial decolorization is a process where microorganisms, such as bacteria, fungi, and algae, transform colored dye molecules into simpler, often colorless, compounds. ijcmas.com This can occur through either biosorption, where the dye molecules are adsorbed onto the microbial biomass, or biodegradation, where the dye is used as a substrate and broken down by microbial enzymes. ijcmas.com
Several bacterial species have been identified for their ability to decolorize reactive dyes. For instance, strains of Bacillus subtilis and Pseudomonas luteola have been used as biosorbents for the removal of reactive yellow dyes. ijcmas.comnih.gov The decolorization efficiency is influenced by various environmental factors, including pH, temperature, initial dye concentration, and the presence of co-substrates. ijcmas.com For example, a study on the decolorization of the reactive dye Yellow CRG found that the process was optimized at a temperature of 35°C and a pH of 7.0, with sucrose (B13894) and ammonium (B1175870) chloride serving as effective carbon and nitrogen sources, respectively. indexcopernicus.com
The biotransformation of reactive dyes often involves the reductive cleavage of azo bonds (-N=N-) under anaerobic or anoxic conditions, leading to the formation of aromatic amines, which may be further degraded under aerobic conditions. mdpi.com The enzymes responsible for this initial cleavage are known as azoreductases.
Integrated Physical-Chemical-Biological Treatment Systems for this compound Effluent
While biological treatment is eco-friendly, it can be a slow process and may not be effective for all types of dyes. iwaponline.com To overcome these limitations, integrated or hybrid systems that combine physical, chemical, and biological treatment methods are being developed. mdpi.com These systems aim to leverage the strengths of each individual process to achieve a higher degree of purification in a more cost-effective manner. nih.gov
Analytical Methodologies for C.i. Reactive Yellow 7 Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Concentration Monitoring
Spectroscopic methods are instrumental in providing information about the molecular structure and concentration of C.I. Reactive Yellow 7. These techniques rely on the interaction of the dye molecule with electromagnetic radiation.
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of reactive dyes like this compound. This method is based on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law.
In the study of this compound, UV-Visible spectrophotometry is primarily used to determine its concentration in aqueous solutions. The characteristic absorption spectrum of a reactive yellow dye, for instance, shows a significant absorbance peak at approximately 410 nm. researchgate.net A reduction in the intensity of this peak can indicate the degradation or removal of the dye from a solution. For example, one study observed a decrease in the absorbance at 410 nm from 2.9 to 0.4 after microbial oxidation, signifying an 86.20% removal of the azo dye. researchgate.net The appearance of new peaks, such as one at 325.5 nm, can suggest the formation of degradation products and the fragmentation of the dye's molecular structure. researchgate.net
The maximum absorption wavelength (λmax) is a key parameter determined by UV-Visible spectrophotometry. For a similar dye, Reactive Yellow-GR, the λmax was found to be 415 nm. worldwidejournals.com This value is crucial for quantitative measurements and for monitoring the dye's behavior in various processes.
| Parameter | Value | Significance |
|---|---|---|
| λmax (Reactive Yellow Dye) | ~410 nm researchgate.net | Wavelength of maximum absorbance, used for quantification. |
| λmax (Reactive Yellow-GR) | 415 nm worldwidejournals.com | Specific λmax for a similar reactive yellow dye. |
| Initial Absorbance (Example) | 2.9 at 410 nm researchgate.net | Represents the initial concentration of the dye. |
| Final Absorbance (Example) | 0.4 at 410 nm researchgate.net | Represents the dye concentration after treatment. |
| New Peak (Degradation) | 325.5 nm researchgate.net | Indicates the formation of breakdown products. |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of characteristic chemical bonds.
In the analysis of this compound and similar reactive dyes, FTIR spectroscopy is used to confirm the presence of key functional groups and to monitor changes in the molecular structure during degradation processes. For a related compound, Reactive Yellow 107, FTIR analysis revealed absorption peaks corresponding to N-H stretching vibrations (around 3473 and 3414 cm⁻¹) and aliphatic C-H stretching (around 2922 and 2852 cm⁻¹). researchgate.net
During degradation studies of another related dye, C.I. Reactive Yellow 145, FTIR analysis of the degradation metabolites can show the disappearance of peaks associated with the original dye structure and the appearance of new peaks, indicating the formation of different chemical species. researchgate.net This information is crucial for understanding the degradation mechanism.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are sophisticated analytical techniques that provide detailed structural information about molecules. NMR spectroscopy probes the magnetic properties of atomic nuclei, offering insights into the connectivity of atoms within a molecule. Mass spectrometry, on the other hand, measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Chromatographic Separation and Quantification of this compound and Related Compounds
Chromatographic techniques are essential for separating complex mixtures into their individual components. This separation allows for the accurate quantification of this compound, the assessment of its purity, and the identification of impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis of reactive dyes. researchgate.net It is a versatile and powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).
In the analysis of this compound and its related compounds, reversed-phase HPLC is commonly employed. This technique uses a nonpolar stationary phase and a polar mobile phase. By adjusting the composition of the mobile phase, including the use of ion-pairing agents, the separation of various reactive dyes and their hydrolysis products can be achieved. researchgate.net
For example, a mixture of five commercial reactive dyes, including a yellow dye, was analyzed using an HPLC system with a Lichrosorb C18 reverse-phase column. wisa.org.za The eluent consisted of a mixture of water and acetonitrile (B52724) containing tetrabutylammonium (B224687) bromide as an ion-pairing agent. wisa.org.za The detector wavelength for the yellow dye was set to 410 nm. wisa.org.za
HPLC is also crucial for monitoring the degradation of reactive dyes. In a study on the biodegradation of a reactive yellow dye, the HPLC elution profile of the parent dye showed multiple peaks at specific retention times (2.611, 3.136, 3.604, 3.853, 4.765, and 5.344 minutes). researchgate.net After degradation, the profile changed significantly, with a major peak appearing at a different retention time (3.185 minutes), confirming the breakdown of the original dye into various metabolites. researchgate.net
| Compound | Retention Time (minutes) |
|---|---|
| Parent Dye (Peak 1) | 2.611 researchgate.net |
| Parent Dye (Peak 2) | 3.136 researchgate.net |
| Parent Dye (Peak 3) | 3.604 researchgate.net |
| Parent Dye (Peak 4) | 3.853 researchgate.net |
| Parent Dye (Peak 5) | 4.765 researchgate.net |
| Parent Dye (Peak 6) | 5.344 researchgate.net |
| Degraded Product (Major Peak) | 3.185 researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the identification of volatile and semi-volatile organic compounds.
In the context of this compound, GC-MS is primarily employed to identify the intermediate products formed during its degradation. While direct GC analysis of the intact dye is not feasible due to its low volatility, the smaller, more volatile molecules produced during degradation can be readily analyzed.
For instance, in the study of the photooxidation of C.I. Reactive Orange 16, GC-MS analysis was used to identify degradation products such as 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid. researchgate.net Similarly, the degradation of C.I. Reactive Yellow 145 was studied, and GC-MS analysis of the metabolites helped in predicting the biodegradation pathway. researchgate.net This information is vital for understanding the environmental impact and the mechanisms of dye removal from wastewater.
Advanced Analytical Techniques for In-situ Monitoring of Dyeing and Degradation Processes involving this compound
UV-Visible Spectrophotometry for Real-Time Monitoring
UV-Visible spectrophotometry is a widely used technique for the in-situ monitoring of dye degradation processes. By measuring the change in absorbance at the dye's maximum absorption wavelength (λmax), the extent of decolorization can be tracked in real time. This method is advantageous due to its non-destructive nature and the possibility of using fiber optic probes immersed directly into the reaction vessel.
For instance, in studies of photocatalytic degradation of similar reactive yellow dyes, UV-Vis spectrophotometry has been effectively used to monitor the decrease in dye concentration over time. The data obtained can be used to determine the reaction kinetics, typically following pseudo-first-order kinetics for dye degradation. While specific in-situ studies on this compound are not extensively documented, the principles and data from closely related dyes, such as Reactive Yellow 14, illustrate the methodology. In a study on the photocatalytic degradation of Reactive Yellow 14 using a TiO2/H2O2/UV system, the decolorization was monitored by measuring the absorbance at its characteristic wavelength. The results demonstrated a high removal efficiency, with the degradation rate coefficient being determined from the real-time data. researchgate.net
Interactive Data Table: Photocatalytic Degradation of a Reactive Yellow Dye Monitored by UV-Vis Spectrophotometry
| Time (minutes) | Dye Concentration (mg/L) | Absorbance at λmax | Decolorization (%) |
| 0 | 20 | 0.850 | 0 |
| 10 | 12.5 | 0.531 | 37.5 |
| 20 | 7.8 | 0.332 | 61 |
| 30 | 4.9 | 0.208 | 75.5 |
| 40 | 3.1 | 0.132 | 84.5 |
| 50 | 1.9 | 0.081 | 90.5 |
| 60 | 1.0 | 0.043 | 95 |
Note: This data is representative of the photocatalytic degradation of a reactive yellow dye and illustrates the type of in-situ data obtainable with UV-Vis spectrophotometry.
Electrochemical Sensors for In-situ Detection and Degradation Monitoring
Electrochemical methods offer high sensitivity and rapid response times for the in-situ monitoring of dye degradation. nih.gov These techniques are based on the electrochemical properties of the dye molecules and their degradation products. Amperometric or voltammetric sensors can be designed to selectively detect the target dye, and the change in the electrochemical signal can be correlated with its concentration.
For example, the electrochemical degradation of Reactive Yellow 160 has been studied using various modified electrodes. researchgate.net By monitoring the process in real-time, it is possible to optimize parameters such as current density, pH, and electrolyte concentration for maximum degradation efficiency. researchgate.net While specific electrochemical sensors for this compound are not widely reported, the development of such sensors is a promising area for real-time process control in wastewater treatment. These sensors could provide continuous feedback on the degradation process, allowing for immediate adjustments to maintain optimal performance.
High-Performance Liquid Chromatography (HPLC) for In-situ Analysis of Dyeing and Degradation Byproducts
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used to monitor the concentration of the parent dye and identify and quantify its hydrolysis and degradation products. wisa.org.zaresearchgate.net While traditional HPLC analysis involves sample collection, modern systems can be integrated with flow-injection analysis (FIA) for quasi-real-time monitoring of industrial processes.
In the context of reactive dyeing, HPLC can be used to monitor the extent of dye hydrolysis, which is a critical factor affecting dyeing efficiency. irjet.net A kinetic study of the hydrolysis of reactive dyes can be performed by withdrawing aliquots from the dyebath at different time intervals and analyzing them by HPLC. irjet.net This provides valuable data for optimizing the dyeing process to minimize dye wastage.
During degradation processes, HPLC coupled with mass spectrometry (MS) is invaluable for elucidating the degradation pathway. By identifying the intermediate products formed, a more complete understanding of the reaction mechanism can be achieved. For example, in the degradation of Reactive Yellow 18, LC-MS was used to identify several smaller molecular weight byproducts, confirming the breakdown of the parent dye molecule. mdpi.com
Interactive Data Table: HPLC Monitoring of Reactive Dye Hydrolysis
| Time (minutes) | Unhydrolyzed Dye (%) | Hydrolyzed Dye (%) |
| 0 | 100 | 0 |
| 15 | 92 | 8 |
| 30 | 85 | 15 |
| 45 | 78 | 22 |
| 60 | 71 | 29 |
| 90 | 60 | 40 |
| 120 | 52 | 48 |
Note: This data is illustrative of the hydrolysis kinetics of a reactive dye as would be determined by HPLC analysis at various time points.
By employing these advanced analytical techniques for in-situ monitoring, a more detailed and dynamic understanding of the dyeing and degradation processes involving this compound and other reactive dyes can be achieved. This leads to improved process control, higher efficiency, and better environmental management.
Theoretical and Computational Investigations on C.i. Reactive Yellow 7
Quantum Chemical Calculations for C.I. Reactive Yellow 7 Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of dye molecules. rsc.orgnih.govmdpi.comresearchgate.netresearchgate.nettandfonline.com By calculating various molecular properties and reactivity descriptors, researchers can understand the electronic structure and predict the behavior of reactive dyes.
For azo dyes, DFT calculations can be used to determine the ground state geometries of both trans and cis isomers, which is significant as the trans-cis photoisomerization can be an undesirable effect on textile substrates. rsc.org Computational studies on sulfonated reactive azo dyes have shown that DFT can be used to rationalize changes in NMR spectra upon photoisomerization, providing a key diagnostic for the formation of the cis isomer. rsc.org
Key quantum chemical parameters that are often calculated to predict reactivity include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govmdpi.com
Local reactivity descriptors (Fukui functions): These are used to identify the most reactive sites within a molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur. This is crucial for understanding how a reactive dye will bond with a fiber. tandfonline.com
While specific quantum chemical studies on this compound were not found in the reviewed literature, research on similar azo dyes demonstrates the utility of these methods. For instance, DFT calculations have been successfully used to investigate the structure, reactivity, and optical properties of various novel azo dyes. nih.govmdpi.comresearchgate.netresearchgate.net These studies often show a good correlation between calculated and experimental data, such as UV-visible absorption spectra. researchgate.net
Table 1: Examples of Quantum Chemical Parameters Calculated for Azo Dyes (Note: This table is illustrative and based on general findings for azo dyes, not specific to this compound)
| Parameter | Description | Typical Application in Dye Chemistry |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating character. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting character. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment (µ) | Measure of the polarity of the molecule | Influences solubility and interactions with polar substrates. |
| Hardness (η) | Resistance to change in electron distribution | A higher value indicates lower reactivity. |
| Softness (σ) | Reciprocal of hardness | A higher value indicates higher reactivity. |
Molecular Dynamics Simulations of this compound-Fiber Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net In the context of dyeing, MD simulations can provide detailed insights into the interactions between dye molecules and fibers, such as cellulose (B213188) in cotton, at an atomistic level. researchgate.netresearchgate.net
These simulations can model the adsorption process of reactive dyes onto a cellulose surface in an aqueous environment. researchgate.net This allows for the investigation of:
Binding Free Energy: The strength of the interaction between the dye and the fiber can be quantified by calculating the absolute binding free energy (ΔGbinding). A higher binding energy suggests a stronger affinity of the dye for the fiber. researchgate.net
Interaction Mechanisms: MD simulations can elucidate the types of non-covalent interactions that govern the initial adsorption of the dye onto the fiber before the covalent bond is formed. These interactions include van der Waals forces, hydrogen bonding, and electrostatic interactions. researchgate.net For instance, studies on other reactive dyes have shown that dyes with more aromatic rings, hydroxyl groups, and amino groups exhibit stronger interactions with cellulose. researchgate.net
Influence of Dyeing Conditions: The effect of parameters such as salt concentration and temperature on the dye-fiber interaction can be simulated. For example, it has been shown that the presence of NaCl can reduce the electrostatic repulsion between anionic dyes and the negatively charged cellulose surface, thereby enhancing the dye-cellulose binding. researchgate.net
While specific MD simulation studies for this compound were not identified, research on other reactive dyes, such as Reactive Red 195, has demonstrated that these simulations can provide precise insights into the adsorption volume, kinetics, and mechanistic interactions at a molecular scale. researchgate.net Such studies have confirmed that hydrolyzed reactive dyes, which can no longer form covalent bonds, are physically adsorbed onto the cellulose surface. researchgate.net
Table 2: Key Outputs from Molecular Dynamics Simulations of Dye-Fiber Interactions (Note: This table is illustrative and based on general findings for reactive dyes, not specific to this compound)
| Simulation Output | Information Provided | Relevance to Dyeing Process |
| Binding Free Energy | Strength of the dye-fiber interaction. | Predicts the affinity of the dye for the fiber. |
| Radial Distribution Functions | Probability of finding atoms of one molecule at a certain distance from another. | Characterizes the local structure and interactions between dye and fiber. |
| Interaction Energies | Contributions of different forces (e.g., electrostatic, van der Waals) to the binding. | Helps to understand the nature of the dye-fiber interaction. |
| Conformational Changes | Changes in the structure of the dye and fiber upon interaction. | Can affect the accessibility of reactive sites. |
Mathematical Modeling and Optimization of this compound Processes
Mathematical modeling and statistical techniques are employed to optimize the complex processes involved in dyeing. These methods help in understanding the relationship between various process parameters and the desired outcomes, such as dye uptake and color fastness, while minimizing the number of required experiments.
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. mdpi.com It is particularly useful for understanding the combined effect of multiple variables on a response. In the context of reactive dye processes, RSM can be used to optimize parameters like temperature, pH, salt concentration, and dyeing time to achieve maximum color yield or removal efficiency from wastewater.
The methodology involves designing experiments, building models, evaluating the effects of variables, and identifying the optimum conditions for a desirable response. mdpi.com A second-order polynomial equation is often fitted to the experimental data to describe the relationship between the independent variables and the response.
Central Composite Design (CCD) is a widely used experimental design for fitting a second-order model in RSM. chemrevlett.com A CCD consists of three types of points:
Factorial points: These are the vertices of a cube and represent the high and low levels of each factor.
Axial or star points: These points are located at a distance (α) from the center along the axes of each factor and allow for the estimation of curvature in the response surface.
Center points: These are points where all factor levels are at their central values and are often replicated to estimate the experimental error.
By using a CCD, researchers can efficiently explore the effects of multiple variables and their interactions on the dyeing process. For example, in a study on the electro-oxidation of C.I. Reactive Yellow 186, a CCD was used to optimize pH, NaCl concentration, and electrolysis time for maximum decolorization and COD removal. The analysis of variance (ANOVA) from the CCD results can determine the significance of each variable and the adequacy of the fitted model.
Table 3: Example of a Central Composite Design for Optimizing a Dyeing Process (Note: This is a hypothetical example to illustrate the structure of a CCD and is not based on experimental data for this compound)
| Run | Factor 1: Temperature (°C) | Factor 2: pH | Factor 3: Time (min) | Response: Dye Uptake (%) |
| 1 | 50 (-1) | 10 (-1) | 30 (-1) | |
| 2 | 70 (+1) | 10 (-1) | 30 (-1) | |
| 3 | 50 (-1) | 12 (+1) | 30 (-1) | |
| 4 | 70 (+1) | 12 (+1) | 30 (-1) | |
| 5 | 50 (-1) | 10 (-1) | 60 (+1) | |
| 6 | 70 (+1) | 10 (-1) | 60 (+1) | |
| 7 | 50 (-1) | 12 (+1) | 60 (+1) | |
| 8 | 70 (+1) | 12 (+1) | 60 (+1) | |
| 9 | 43.2 (-α) | 11 (0) | 45 (0) | |
| 10 | 76.8 (+α) | 11 (0) | 45 (0) | |
| 11 | 60 (0) | 9.3 (-α) | 45 (0) | |
| 12 | 60 (0) | 12.7 (+α) | 45 (0) | |
| 13 | 60 (0) | 11 (0) | 21.6 (-α) | |
| 14 | 60 (0) | 11 (0) | 68.4 (+α) | |
| 15 | 60 (0) | 11 (0) | 45 (0) | |
| ... | ... | ... | ... | |
| 20 | 60 (0) | 11 (0) | 45 (0) |
The data obtained from such a design would then be used to develop a mathematical model to predict the dye uptake under different conditions and to find the optimal settings for the process variables.
Comparative Academic Studies Involving C.i. Reactive Yellow 7
Comparative Analysis of C.I. Reactive Yellow 7 with Other Reactive Yellow Dyes
This compound is a monochlorotriazine (MCT) reactive dye, a classification that dictates its synthetic pathway and application properties. A comparative analysis with other reactive yellow dyes, particularly those with different reactive groups like vinyl sulfone (VS), reveals significant differences in their chemical architecture, dyeing behavior, and environmental profiles.
Differences in Synthetic Routes and Chemical Architectures
The synthesis of reactive dyes, including this compound, is a multi-step process that involves the preparation of a chromophore which is then linked to a reactive group. The chemical architecture of the final dye molecule is largely defined by the type of reactive group and the chromophoric system.
This compound (Monochlorotriazine - MCT): The synthesis of MCT dyes like this compound typically involves the reaction of an amino-functionalized chromophore with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of cyanuric chloride allows for a stepwise substitution of its chlorine atoms. For monochlorotriazine dyes, the reaction is controlled to substitute two chlorine atoms, leaving one for reaction with the textile fiber. This process is generally carried out at low temperatures (0-5°C) to manage the reactivity of the cyanuric chloride.
Vinyl Sulfone (VS) Reactive Yellow Dyes: In contrast, the synthesis of vinyl sulfone reactive dyes involves the introduction of a vinyl sulfone group or its precursor, typically the β-sulfatoethylsulfone group, onto the chromophore. asianpubs.orgwikipedia.org The vinyl sulfone group is formed under alkaline conditions during the dyeing process through an elimination reaction. wikipedia.org The synthesis of the dye intermediate often involves the use of vinyl sulfone parabase ester, which can act as a diazo component in the formation of azo dyes. wikipedia.org
Bifunctional Reactive Dyes: To enhance fixation efficiency, bifunctional reactive dyes have been developed, which contain two reactive groups per molecule. These can be of the same type (homo-bifunctional) or different types (hetero-bifunctional), such as a combination of MCT and VS groups. researchgate.net The synthesis of these dyes is more complex, involving sequential reactions to attach both reactive moieties to the chromophore.
| Feature | This compound (MCT) | Vinyl Sulfone (VS) Dyes | Bifunctional (MCT-VS) Dyes |
|---|---|---|---|
| Reactive Group Precursor | Cyanuric Chloride | β-sulfatoethylsulfone or similar | Cyanuric Chloride and β-sulfatoethylsulfone |
| Key Synthetic Step | Controlled nucleophilic substitution on the triazine ring | Formation of the vinyl sulfone group via elimination | Sequential or parallel attachment of two different reactive groups |
| Reaction Conditions | Low temperature (0-5°C) for initial condensation | Alkaline conditions for vinyl sulfone formation during dyeing | Multi-step process with varying conditions |
| Chemical Architecture | Chromophore linked to a monochlorotriazine ring | Chromophore linked to a vinyl sulfone group | Chromophore linked to both a monochlorotriazine and a vinyl sulfone group |
Comparative Reactivity and Dyeing Performance on Substrates
The differences in chemical architecture directly influence the reactivity of the dyes and their performance during the dyeing of cellulosic substrates like cotton.
Reactivity and Dyeing Conditions:
This compound (MCT): As a monochlorotriazine dye, it is considered a "hot-brand" reactive dye, requiring higher temperatures (around 80°C) for fixation to the fiber. emerald.com The reactivity of the single chlorine atom is lower compared to dichlorotriazine dyes, necessitating more energy-intensive application conditions.
Vinyl Sulfone (VS) Dyes: These dyes typically have a lower reactivity than MCT dyes and are applied at moderate temperatures (around 60°C). real-colour.com Fixation occurs via a Michael addition reaction between the vinyl sulfone group and the hydroxyl groups of cellulose (B213188) under alkaline conditions. asianpubs.org
Bifunctional (MCT-VS) Dyes: Hetero-bifunctional dyes offer a broader fixation temperature range due to the presence of two reactive groups with different optimal fixation temperatures. This can lead to higher fixation rates and better dyeing performance under various conditions. researchgate.net
Dyeing Performance:
Fixation Efficiency: Bifunctional reactive dyes generally exhibit higher fixation efficiencies compared to monofunctional dyes like this compound. scirp.org This is because the presence of two reactive groups increases the probability of covalent bond formation with the fiber. However, a significant amount of bifunctional dye can still be lost during the wash-off process. scirp.org
Levelness and reproducibility: While bifunctional dyes can have higher fixation, achieving good levelness (uniformity of color) can be more challenging. Monofunctional dyes like this compound can offer good level dyeing properties.
Fastness Properties: The covalent bond formed between reactive dyes and cellulosic fibers results in excellent wash fastness. quora.com However, the light fastness is more dependent on the chromophore structure than the reactive group.
| Parameter | This compound (MCT) | Vinyl Sulfone (VS) Dyes | Bifunctional (MCT-VS) Dyes |
|---|---|---|---|
| Reactivity | Moderate (Hot-brand) | Lower (Medium-brand) | High and versatile |
| Optimal Dyeing Temperature | ~80°C | ~60°C | Broad range (e.g., 60-80°C) |
| Fixation Mechanism | Nucleophilic substitution | Michael addition | Nucleophilic substitution and Michael addition |
| Fixation Efficiency | Moderate | Good | High to very high |
| Wash Fastness | Good to Excellent | Good to Excellent | Excellent |
Divergences in Environmental Degradation Pathways and Treatability
The environmental fate of reactive dyes is a significant concern, as a portion of the dye is hydrolyzed during the dyeing process and discharged into wastewater. The chemical structure of the dye influences its susceptibility to degradation and the effectiveness of various treatment methods.
Biodegradation: Azo dyes, which constitute a large portion of reactive yellow dyes, are generally recalcitrant to aerobic biodegradation. nih.gov The initial and crucial step in their biological degradation is the reductive cleavage of the azo bond (-N=N-), which typically occurs under anaerobic or anoxic conditions. researchgate.netmdpi.com This process breaks the dye molecule into aromatic amines, which may be further degraded, often under aerobic conditions. The specific structure of the aromatic amines determines their toxicity and subsequent biodegradability.
Advanced Oxidation Processes (AOPs): Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) under UV irradiation is an effective method for breaking down reactive dyes. scirp.orgscirp.org This process involves the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack and mineralize the dye molecules. Studies on Reactive Yellow 145 and Reactive Yellow 17 have shown that factors such as pH, initial dye concentration, and the presence of oxidizing agents like hydrogen peroxide (H₂O₂) significantly influence the degradation rate. scirp.orgjmaterenvironsci.comresearchgate.net The degradation efficiency can be enhanced at acidic pH. scirp.org
Treatability: The treatability of wastewater containing reactive dyes depends on the dye's structure. For instance, the presence of multiple sulfonic acid groups, which are common in reactive dyes for water solubility, can affect the efficiency of certain treatment processes. The choice of treatment, whether biological, chemical, or a combination, is dictated by the specific dye and the composition of the effluent.
Intercomparison of this compound with Other Reactive Dye Chromogens
The color and fastness properties of a reactive dye are primarily determined by its chromophore. This compound is an azo dye. Comparing it with reactive dyes based on other chromogenic systems, such as anthraquinone (B42736) or phthalocyanine (B1677752), reveals the profound impact of the chromophore on the dye's characteristics.
Influence of Chromophore Structure on Dyeing Characteristics and Fastness Properties
The electronic structure of the chromophore is the main determinant of a dye's color and its stability to light.
Azo Chromophores (e.g., this compound): Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. nih.gov They offer a wide range of bright colors, including yellows, oranges, and reds. However, azo chromophores are generally known to have lower light fastness compared to some other chromophore classes. ijert.org The azo bond can be susceptible to photochemical degradation. rsc.org The presence of certain substituents on the aromatic rings can influence the light fastness; for example, free amino groups tend to decrease light stability, while acylation can improve it. researchgate.net
Anthraquinone Chromophores: Reactive dyes based on anthraquinone, such as some reactive blues, are known for their good light fastness. ijert.org The fused aromatic ring structure of anthraquinone is more stable and less prone to photodegradation than the azo linkage.
Phthalocyanine Chromophores: Phthalocyanine-based reactive dyes, typically used for brilliant turquoise shades, exhibit excellent light fastness. The large, planar, and highly conjugated macrocyclic structure of phthalocyanine is exceptionally stable.
| Chromophore Type | Typical Colors | Light Fastness | Wash Fastness | Example Reactive Dyes |
|---|---|---|---|---|
| Azo | Yellow, Orange, Red, Blue, Black | Moderate to Good | Good to Excellent | This compound, C.I. Reactive Red 195 |
| Anthraquinone | Blue, Green | Good to Excellent | Good to Excellent | C.I. Reactive Blue 19 |
| Phthalocyanine | Turquoise | Excellent | Good to Excellent | Some C.I. Reactive Blue dyes |
Comparison of Degradation Susceptibility and Mechanisms Across Reactive Dye Classes
The chromophore's structure also plays a critical role in the dye's susceptibility to environmental degradation and the mechanisms by which it breaks down.
Azo Dyes: As mentioned, the primary degradation pathway for azo dyes often involves the reductive cleavage of the azo bond. researchgate.net This can be achieved biologically under anaerobic conditions or through certain chemical reduction processes. The resulting aromatic amines are then subjected to further degradation, which can be a rate-limiting step.
Anthraquinone Dyes: Anthraquinone dyes are generally more resistant to degradation than azo dyes due to their stable fused-ring structure. nih.govresearchgate.net Their degradation, often achieved through advanced oxidation processes, typically involves the hydroxylation and subsequent opening of the aromatic rings. scielo.org.za Biological degradation of anthraquinone dyes is also possible but can be a slower process compared to the initial cleavage of azo dyes. researchgate.netfrontiersin.org The degradation mechanism is a complex process that can involve adsorption, enzymatic action, and mineralization. researchgate.netfrontiersin.org
Triphenylmethane (B1682552) and Other Chromogens: Other classes of dyes, such as triphenylmethane dyes, have their own distinct degradation pathways. Their complex aromatic structures make them resistant to conventional wastewater treatments.
The choice of a reactive dye for a specific application, therefore, involves a trade-off between the desired shade, fastness properties, and the environmental impact associated with its degradation.
Q & A
Basic: What are the standard protocols for synthesizing C.I. Reactive Yellow 7, and how can purity be validated?
Methodological Answer:
Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Key steps include:
- Diazotization : Use sodium nitrite and hydrochloric acid to convert aromatic amines to diazonium salts at 0–5°C .
- Coupling : React the diazonium salt with a naphthol derivative (e.g., 1-naphthol) in alkaline conditions.
- Purification : Crystallization or column chromatography to isolate the dye.
Validation : Confirm purity via UV-Vis spectroscopy (λmax ~420 nm for reactive yellow dyes) and HPLC with a C18 column. Quantitative analysis of sulfonic acid groups via titration ensures functional group integrity .
Advanced: How can response surface methodology (RSM) optimize degradation efficiency of this compound in wastewater treatment?
Methodological Answer:
RSM employs a central composite design (CCD) to model interactions between variables (e.g., pH, NaCl concentration, electrolysis time). Steps include:
- Variable Selection : Prioritize factors like pH (3–9), current density (10–50 mA/cm²), and oxidant concentration.
- Model Fitting : Use ANOVA to validate quadratic models, ensuring p-values <0.05 and R² >0.9.
- Optimization : Derive Pareto plots to identify critical parameters. For example, acidic conditions (pH ~4) and 30 mM NaCl enhance hydroxyl radical generation in electro-oxidation .
Basic: Which analytical techniques are essential for confirming the chemical structure of this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identify functional groups (e.g., sulfonic acid peaks at 1030–1200 cm⁻¹, azo bonds at 1400–1600 cm⁻¹).
- NMR (¹H/¹³C) : Confirm aromatic proton environments and coupling patterns.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M-H]⁻ for reactive dyes) and fragmentation patterns .
Advanced: What strategies resolve contradictions in reported photostability data for this compound under UV exposure?
Methodological Answer:
- Control Standardization : Replicate experiments using identical light sources (e.g., 365 nm UV lamps) and irradiance (W/m²).
- Matrix Effects : Test dye stability on different substrates (e.g., cotton vs. polyester) to isolate material-specific degradation.
- Statistical Reconciliation : Apply Tukey’s HSD test to compare datasets, identifying outliers due to unaccounted variables (e.g., humidity) .
Advanced: How can researchers assess the role of reactive sites in this compound during covalent bonding with cellulose?
Methodological Answer:
- Site-Directed Modifications : Synthesize analogs with blocked sulfonic or hydroxyl groups to evaluate binding efficiency.
- Kinetic Studies : Monitor reaction rates via stopped-flow spectroscopy under alkaline conditions (pH 10–12).
- Computational Modeling : Use DFT calculations to compare activation energies of nucleophilic attacks at different sites .
Basic: How to ensure reproducibility in dyeing experiments using this compound?
Methodological Answer:
- Parameter Documentation : Record exact dye concentrations, liquor ratios (e.g., 1:20), and fixation temperatures (60–80°C).
- Batch Controls : Include internal standards (e.g., C.I. Reactive Red 2) to normalize color yield measurements.
- Replication : Perform triplicate trials, reporting mean values with standard deviations .
Advanced: What experimental designs evaluate the degradation pathways of this compound in advanced oxidation processes (AOPs)?
Methodological Answer:
- Pathway Elucidation : Use LC-MS/MS to identify intermediates (e.g., hydroxylated azo bonds, sulfophenyl fragments).
- Radical Scavenging : Add tert-butanol to quench •OH radicals, distinguishing direct oxidation from radical-mediated pathways.
- TOC Analysis : Correlate decolorization with total organic carbon removal to assess mineralization efficiency .
Basic: What are the key factors influencing the photostability of this compound in textile applications?
Methodological Answer:
- UV Absorbers : Incorporate additives like TiO₂ nanoparticles to reduce photo-fading.
- Substrate Pretreatment : Apply UV-blocking finishes (e.g., benzotriazoles) to fabrics.
- Accelerated Testing : Expose samples to Xenon-arc lamps (ISO 105-B02) and measure colorfastness via CIELAB ΔE values .
Advanced: How to integrate computational modeling with experimental data to predict the environmental fate of this compound?
Methodological Answer:
- QSAR Models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation rates.
- Fugacity Modeling : Predict partitioning in water-soil systems using level III fugacity models.
- Validation : Compare predicted half-lives with experimental data from OECD 301B tests .
Basic: What are the best practices for documenting experimental parameters when studying this compound’s reactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
